1,4,4-Trimethylpiperidine-2,5-dione
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Overview
Description
1,4,4-Trimethylpiperidine-2,5-dione is a chemical compound with the CAS number 2377033-55-9 . It has a molecular weight of 155.2 and is typically stored at a temperature of 4°C . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3
. This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 155.2 and is typically stored at a temperature of 4°C .
Scientific Research Applications
Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to 1,4,4-Trimethylpiperidine-2,5-dione, have been extensively studied for their synthesis, reactivity, and optical properties. These compounds are widely used in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The relationship between their structure and optical properties reveals significant changes in both linear and nonlinear optical properties with the extension of the chromophore. Their straightforward synthesis, combined with stability and near-unity fluorescence quantum yield, underscores their potential for broader real-world applications (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Biological Activities
- Hydantoin Derivatives : Hydantoin, or imidazolidine-2,4-dione, a core structure similar to this compound, is a pivotal scaffold in medicinal chemistry. It underlines the significance of hydantoin in drug discovery, supported by several medications such as phenytoin and nitrofurantoin. Hydantoins exhibit a broad spectrum of biological and pharmacological activities in therapeutic and agrochemical applications, and they play a crucial role in the chemical or enzymatic synthesis of significant, non-natural amino acids with potential medicinal applications. Their versatile biological activities and applications in synthesizing non-natural amino acids highlight their importance in scientific research (Shaikh et al., 2023).
Environmental and Ecological Impact
The review of biogenic amines in fish, while not directly related to this compound, demonstrates the importance of understanding nitrogen-containing compounds' roles in intoxication, spoilage, and nitrosamine formation. It emphasizes the need for awareness of nitrogen compounds' environmental and ecological impacts, which can indirectly relate to the broader chemical family to which this compound belongs (Bulushi et al., 2009).
Safety and Hazards
The safety information for 1,4,4-Trimethylpiperidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to facilitate chemical reactions.
Mode of Action
It is known to be involved in the synthesis of n-methyl imines . This suggests that 1,4,4-Trimethylpiperidine-2,5-dione may interact with its targets by acting as a catalyst, facilitating the conversion of certain compounds into N-methyl imines.
Biochemical Pathways
Given its role in the synthesis of n-methyl imines , it can be inferred that it may affect pathways involving these compounds. N-methyl imines are versatile scaffolds in organic chemistry, suggesting that this compound could potentially influence a wide range of biochemical processes.
Pharmacokinetics
Given its use in organic synthesis , it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is involved in, including factors such as temperature, pH, and the presence of other compounds.
Result of Action
Given its role in the synthesis of n-methyl imines , it can be inferred that its action results in the formation of these compounds, which can have various effects depending on their specific structures and the context in which they are produced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits . This suggests that the action of this compound can be optimized by carefully controlling the conditions of the reaction it is involved in.
Properties
IUPAC Name |
1,4,4-trimethylpiperidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-7(11)9(3)5-6(8)10/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAJYIDLOJBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(CC1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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